molecular formula C11H16KN3O3Si B8297472 potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

potassium 4-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

Cat. No. B8297472
M. Wt: 305.45 g/mol
InChI Key: BNQGKHUEVQWESM-UHFFFAOYSA-M
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Patent
US07427683B2

Procedure details

To a solution of 4-cyano-1-(2-trimethylsilanyl-ethoxymethyl)-1H-imidazole-2-carboxylic acid ethyl ester (0.40 g, 1.3 mmol) (as prepared in the previous step) in ethanol (3 mL) was added a solution of 6M KOH (0.20 mL) and the reaction was stirred for 10 min and then concentrated to give 0.40 g (100%) of the title compound as a yellow solid. 1H-NMR (400 MHz, CD3OD): δ 7.98 (s, 1H), 5.92 (s, 2H), 3.62 (m, 2H), 0.94 (m, 2H), 0.00 (s, 9H). Mass spectrum (ESI-neg, m/z) Calcd. for C11H17N3O3Si, 266.1 (M−H), found 266.0.
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH2:13][O:14][CH2:15][CH2:16][Si:17]([CH3:20])([CH3:19])[CH3:18])[CH:8]=[C:9]([C:11]#[N:12])[N:10]=1)=[O:5])C.[OH-].[K+:22]>C(O)C>[K+:22].[C:11]([C:9]1[N:10]=[C:6]([C:4]([O-:5])=[O:3])[N:7]([CH2:13][O:14][CH2:15][CH2:16][Si:17]([CH3:18])([CH3:19])[CH3:20])[CH:8]=1)#[N:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C=C(N1)C#N)COCC[Si](C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[K+].C(#N)C=1N=C(N(C1)COCC[Si](C)(C)C)C(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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